molecular formula C10H11FO3 B1429253 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde CAS No. 951801-89-1

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde

Cat. No. B1429253
M. Wt: 198.19 g/mol
InChI Key: CYTWCKBXVAXGBQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO3. It has a molecular weight of 198.19 . This compound is used in various applications and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The InChI code for 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is 1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 . The InChI key is CYTWCKBXVAXGBQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

Fluorinated benzaldehydes have been synthesized and used in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of the anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, suggesting potential applications in cancer research and therapy (Lawrence et al., 2003).

Facile Synthesis

Efforts to simplify the synthesis of related fluorinated benzaldehydes, such as 3-fluoro-4-methoxybenzaldehyde, have shown success in developing a one-step synthetic method. This approach reduces the environmental and cost burdens associated with the production of these compounds, indicating potential for efficient synthesis of related chemicals (Wang Bao-jie, 2006).

Bioconversion Potential

Studies on the bioconversion potential of the fungus Bjerkandera adusta with respect to producing novel halogenated aromatic compounds provide insights into the environmental and biotechnological applications of fluorinated compounds. Such research could suggest pathways for the production or degradation of similar substances, including 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde (Lauritsen & Lunding, 1998).

Chemosensor Development

The creation of chemosensors for metal ion detection, employing fluorinated benzaldehyde derivatives, underscores the role these compounds can play in analytical chemistry, environmental monitoring, and diagnostic applications. Such research indicates potential uses in the development of sensors and probes (Gao et al., 2014).

Material Science and Thermophysical Properties

Investigations into the thermophysical properties of solid aldehydes, including various methoxy and ethoxy benzaldehydes, contribute to our understanding of these compounds' physical behavior and potential applications in material science (Temprado, Roux, & Chickos, 2008).

Safety And Hazards

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

Future Directions

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve its use in the synthesis of new compounds and its application in various industries.

properties

IUPAC Name

5-ethoxy-2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWCKBXVAXGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2.62 ml of morpholine in 50 ml of THF there was added 11.2 ml of n-butyllithium (2.71 M, hexane solution) at −78° C. under a nitrogen atmosphere, and the mixture was stirred at −40° C. for 30 minutes. To this solution there was added dropwise a solution of 6.5 g of 2-bromo-5-ethoxy-4-methoxybenzaldehyde [CAS No. 56517-30-7] in 40 ml of THF at −78° C., and the mixture was stirred at −78° C. for 1 hour. After further adding 14.8 ml of n-butyllithium (2.71 M, hexane solution) at −78° C., the mixture was stirred at −78° C. for 40 minutes, and then a solution of 15.8 g of N-fluorobenzenesulfonamide in 40 ml of THF was added dropwise at −78° C. and the mixture was stirred overnight while raising the temperature to room temperature. Saturated aqueous ammonium chloride was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine and then dried over anhydrous sodium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (3.33 g) as a light yellow solid.
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2.62 mL
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11.2 mL
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50 mL
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6.5 g
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14.8 mL
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15.8 g
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40 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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